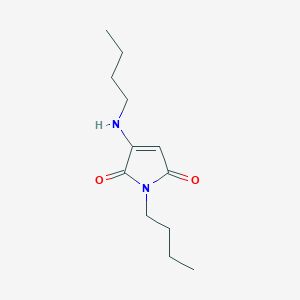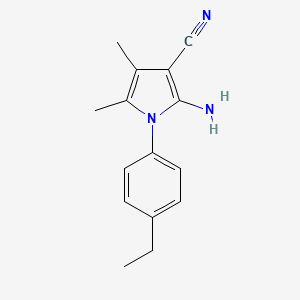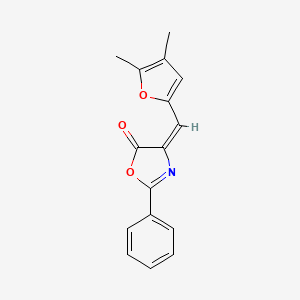![molecular formula C9H7BrN2O2 B12887089 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound features an amino group at the 4-position of the benzoxazole ring and a bromoethanone moiety at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Amino Group: The amino group at the 4-position can be introduced through nitration followed by reduction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoxazole derivatives.
- Oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone involves its interaction with biological targets such as enzymes and receptors. The bromoethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The benzoxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
2-Aminobenzoxazole: Lacks the bromoethanone moiety but shares the benzoxazole core.
4-Bromobenzoxazole: Contains a bromine atom but lacks the amino group.
2-(2-Bromoethyl)benzoxazole: Similar structure but with different substitution patterns.
Uniqueness: 1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone is unique due to the presence of both an amino group and a bromoethanone moiety, which confer distinct reactivity and biological activity. This combination allows for versatile chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H7BrN2O2 |
|---|---|
Poids moléculaire |
255.07 g/mol |
Nom IUPAC |
1-(4-amino-1,3-benzoxazol-2-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H7BrN2O2/c10-4-6(13)9-12-8-5(11)2-1-3-7(8)14-9/h1-3H,4,11H2 |
Clé InChI |
PGLBVWVJINFBIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)C(=O)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



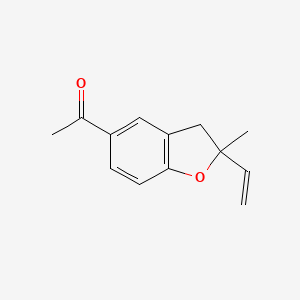
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
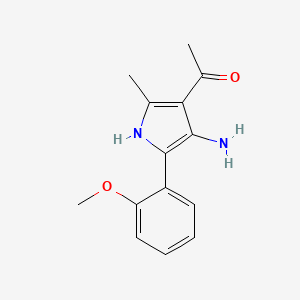
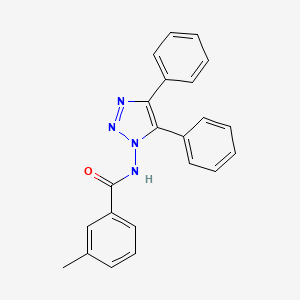
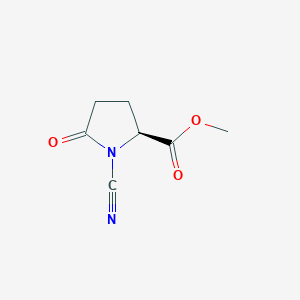
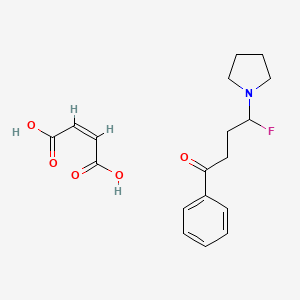
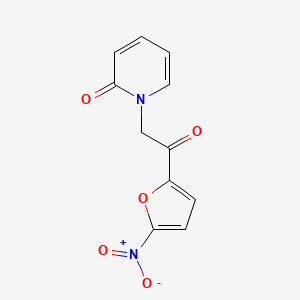
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)
